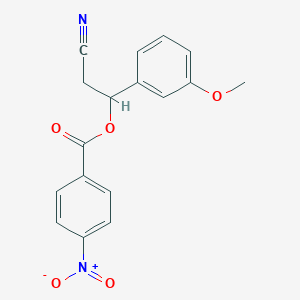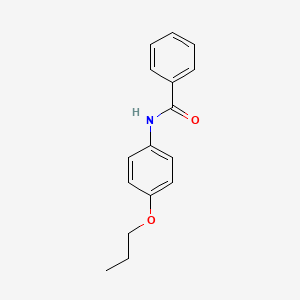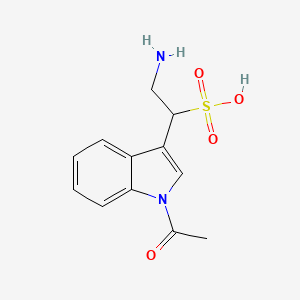
6-(4-chlorophenyl)-2H-pyran-2-one
Overview
Description
6-(4-chlorophenyl)-2H-pyran-2-one, also known as coumarin, is a naturally occurring compound found in many plant species. It has been widely used in the food, fragrance, and pharmaceutical industries due to its unique aroma and potential therapeutic properties. Coumarin has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects.
Scientific Research Applications
Anti-Corrosion Properties
6-(4-chlorophenyl)-2H-pyran-2-one derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic media. Studies using potentiodynamic polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) indicate that these derivatives, specifically (E)-4-hydroxy-6-methyl-3-(1-(phenylimino) ethyl)-2H-pyran-2-one and (E)-3-(1-((2-chlorophenyl)imino)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one, exhibit significant inhibition capabilities, reaching up to 90.0% at specific concentrations (El Hattak et al., 2021).
Synthesis and Structural Analysis
The synthesis of various derivatives of this compound has been documented. For instance, the convenient synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol from 4-bromo-2-(bromomethyl)-1-chlorobenzene has been achieved (Liu et al., 2008). Additionally, the molecular structure of various derivatives, such as (E)-9-(4-Chlorostyryl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione, shows distinctive conformations and intermolecular interactions (Lee et al., 2012).
Potential Medical Applications
Some derivatives of this compound have been explored for medical applications. For example, a variety of trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones demonstrated inhibitory activity against the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterogenesis (Prugh et al., 1990).
Antimicrobial and Antifungal Properties
Certain 6-chloromethyl-3-hydroxy-2-substituted 4H-pyran-4-one derivatives have been synthesized and tested for their antibacterial, antifungal, and antiviral in vitro properties. Notably, compounds bearing a 3-chlorophenyl moiety demonstrated notable activityagainst RNA viruses (Aytemir & Özçelik, 2011).
Crystal Structures and Molecular Interactions
Several studies have focused on determining the crystal structures of this compound derivatives, analyzing their molecular conformations and interactions. These studies reveal various conformational states like half-chair, boat, and envelope conformations in different derivatives, contributing to our understanding of their molecular interactions and stability (Narayanan et al., 2013), (Kanchanadevi et al., 2011).
Molecular Docking and Antimicrobial Activity
The molecular docking and antimicrobial activity of certain pyran derivatives have been explored, demonstrating their potential in pharmaceutical applications. For instance, the compound 3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridin-4-yl) methanone showed antimicrobial potential through molecular docking studies (Sivakumar et al., 2021).
Green Synthesis and Anticancer Properties
The green synthesis of steroidal 2H-pyrans using eco-friendly catalysts and their evaluation as anticancer and antioxidant agents have been investigated. These compounds exhibited moderate to good activity against various human cancer cell lines, highlighting their potential in anticancer therapy (Shamsuzzaman et al., 2015).
properties
IUPAC Name |
6-(4-chlorophenyl)pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJFGMLCKZHERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC(=C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-4-(4-morpholinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820024.png)
![2-methyl-2,3,4,5,6,11-hexahydro-1H-azocino[3,4-b]indol-1-one](/img/structure/B3820030.png)




![4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B3820076.png)
![{4-[(4-nitrobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3820081.png)


![3-(8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile](/img/structure/B3820101.png)
![diethyl 2,2'-[3-(4-chlorophenyl)-9-methyl-6,8-dioxo-8,9-dihydro[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl]diacetate](/img/structure/B3820112.png)

